molecular formula C16H13N3O3S2 B2449280 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide CAS No. 921838-99-5

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2449280
CAS No.: 921838-99-5
M. Wt: 359.42
InChI Key: ILKBZZPTEJDWCW-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a pyridazine ring, a thiophene ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the pyridazine derivative with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxamides.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Thiophene sulfoxide or thiophene sulfone.

    Reduction: Corresponding amine derivative.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)thiophene-2-carboxamide: Unique due to its specific combination of functional groups and rings.

    N-substitutedphenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure but with a pyrazole ring instead of a pyridazine ring.

    6-phenyl-pyridazin-3(2H)-one derivatives: Similar pyridazine core but different substituents.

Uniqueness

This compound stands out due to its specific functional groups that confer unique biological activities and chemical reactivity. Its combination of a pyridazine ring with a thiophene ring and a carboxamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-24(21,22)15-9-8-13(18-19-15)11-4-6-12(7-5-11)17-16(20)14-3-2-10-23-14/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKBZZPTEJDWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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